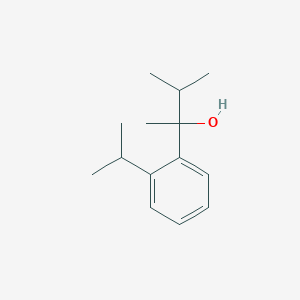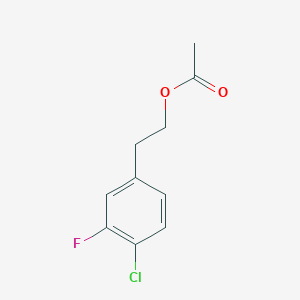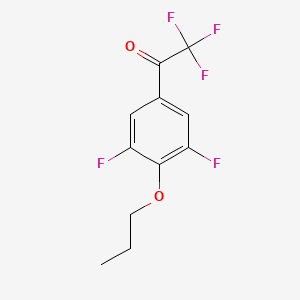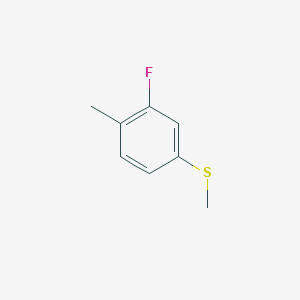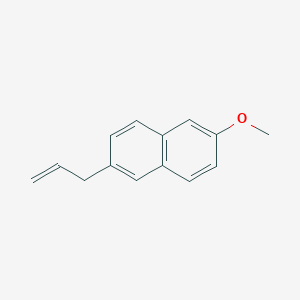![molecular formula C14H20O3S B7991868 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol](/img/structure/B7991868.png)
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol is an organic compound with a complex structure that includes a dioxanyl ring and a thiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst like toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other methods may involve the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like KMnO4 or CrO3.
Reduction: Reduction can be achieved using reagents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetone.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like NaOCH3 or RLi in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The dioxanyl ring and thiophenyl group contribute to its reactivity and binding affinity with various enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in polymer chemistry.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Used in the synthesis of liquid crystals and bioactive compounds.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol is unique due to its specific combination of a dioxanyl ring and a thiophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methylsulfanylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-18-12-5-3-11(4-6-12)13(15)7-8-14-16-9-2-10-17-14/h3-6,13-15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXHKAKFTOSTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
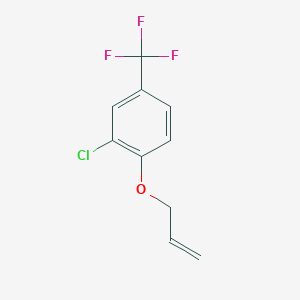
![3-[(Di-iso-propylamino)methyl]thiophenol](/img/structure/B7991801.png)
![1-Fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7991805.png)
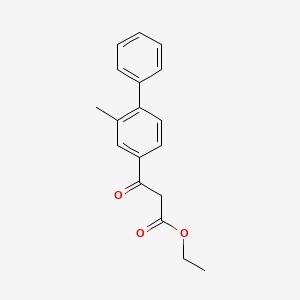
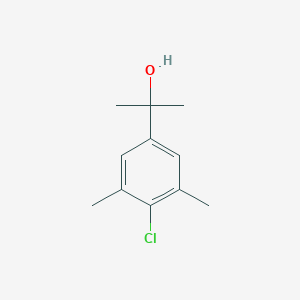
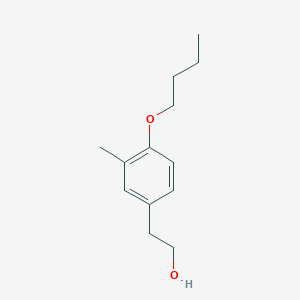
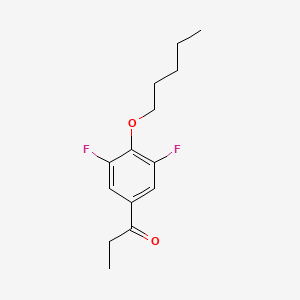
![3-[(Cyclopropanemethoxy)methyl]thiophenol](/img/structure/B7991852.png)
![1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991854.png)
